molecular formula C16H7ClF3N3O2S B5548100 11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No.: B5548100
M. Wt: 397.8 g/mol
InChI Key: BITXGBTUPCUJBW-UHFFFAOYSA-N
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Description

11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic compound characterized by its unique tricyclic structure

Biochemical Analysis

Biochemical Properties

7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one and CDK2 involves hydrogen bonding with key amino acid residues in the enzyme’s active site, leading to its inhibition. This inhibition can result in the disruption of cell cycle progression, making the compound a potential candidate for cancer therapy.

Cellular Effects

The effects of 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by interfering with cell signaling pathways . Specifically, it affects the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation. Additionally, 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one can alter gene expression patterns, leading to the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes.

Molecular Mechanism

At the molecular level, 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with residues such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, the compound can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The effects may vary depending on the cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one in animal models have been investigated to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a dose-dependent response in terms of efficacy and toxicity . At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, potentially affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and bioavailability. These factors play a critical role in determining the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one is essential for its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction is efficient and environmentally benign, producing good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione apart from similar compounds is its unique trifluoromethyl group and the specific arrangement of its tricyclic structure

Properties

IUPAC Name

11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7ClF3N3O2S/c17-7-3-1-6(2-4-7)9-5-8(16(18,19)20)10-11-12(26-14(10)21-9)13(24)23-15(25)22-11/h1-5H,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITXGBTUPCUJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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